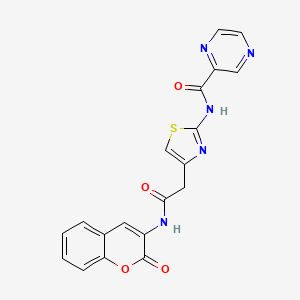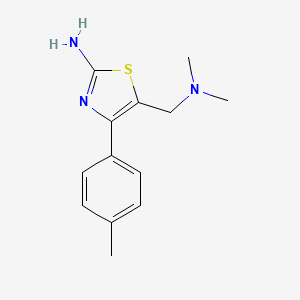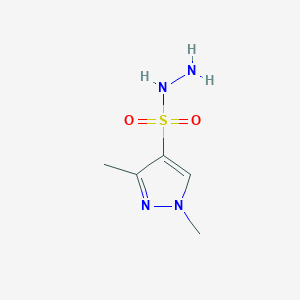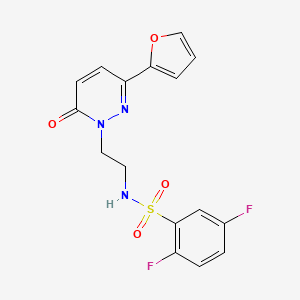
4-Cyano-3-isobutoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Cyano-3-isobutoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096335-50-9 . It has a molecular weight of 219.05 and its IUPAC name is this compound . The compound is typically stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14BNO3/c1-8(2)7-16-11-5-10(12(14)15)4-3-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.
Applications De Recherche Scientifique
Functionalization of Nanomaterials for Proteomics
Boronic acid derivatives have been utilized to modify nanomaterials such as detonation nanodiamonds (NDs) for selective glycoprotein capture, highlighting their application in proteomics research. This functionalization aims to improve the efficiency of glycoprotein extraction and analysis, which is crucial for understanding protein functions and interactions (Yeap, Tan, & Loh, 2008).
Catalysis in Organic Synthesis
Boronic acids play a critical role in catalysis, particularly in carbon-carbon bond formation reactions. For instance, rhodium-catalyzed annulation reactions using cyanophenylboronic acids with alkynes and strained alkenes are pivotal for synthesizing complex organic structures, demonstrating the versatility of boronic acids in synthetic organic chemistry (Miura & Murakami, 2005).
Corrosion Inhibition
Research has also delved into the application of acrylamide derivatives of boronic acids as corrosion inhibitors, illustrating their potential in protecting metals in acidic environments. This application is significant for industries relying on metal components, where corrosion resistance is paramount for durability and safety (Abu-Rayyan et al., 2022).
Bioorthogonal Chemistry for Protein Conjugation
The development of bioorthogonal reactions using boronic acid derivatives for protein conjugation underscores their importance in biochemical research. These reactions facilitate the modification or labeling of biomolecules in living cells or organisms without interfering with natural biological processes, offering tools for studying biological systems in real time (Dilek et al., 2015).
Bioplastics Production from Methane
Exploring the biosynthesis of 4-hydroxybutyrate, a precursor for bioplastics, from methane highlights the application of boronic acid derivatives in environmental biotechnology. This research demonstrates the potential of utilizing greenhouse gases for producing valuable chemicals, aligning with sustainable development goals (Nguyen & Lee, 2021).
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . The cyano and isobutoxy groups in 4-Cyano-3-isobutoxyphenylboronic acid may influence its binding affinity and selectivity.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that could undergo metabolic transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound .
Safety and Hazards
The compound has been classified under GHS07 for safety . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Analyse Biochimique
Biochemical Properties
Boronic acids are known to interact with various enzymes and proteins, often acting as inhibitors
Molecular Mechanism
Boronic acids are known to form reversible covalent complexes with proteins and other biomolecules, which can lead to changes in gene expression and enzyme activity
Propriétés
IUPAC Name |
[4-cyano-3-(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)7-16-11-5-10(12(14)15)4-3-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPWKDQSQZTZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)OCC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686216.png)
![2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2686220.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride](/img/structure/B2686223.png)





![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686232.png)
![5-Chloro-6-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2686234.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2686235.png)
![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2686236.png)
